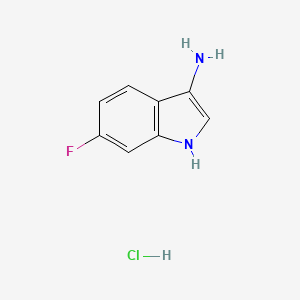

6-Fluoro-1H-indol-3-amine hydrochloride

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C8H8ClFN2 |

|---|---|

Molecular Weight |

186.61 g/mol |

IUPAC Name |

6-fluoro-1H-indol-3-amine;hydrochloride |

InChI |

InChI=1S/C8H7FN2.ClH/c9-5-1-2-6-7(10)4-11-8(6)3-5;/h1-4,11H,10H2;1H |

InChI Key |

XBEJOHUEFRYBLX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1F)NC=C2N.Cl |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Strategies for Advanced Functionalization

Reactivity Profile of the 6-Fluoro-1H-indol-3-amine System

The reactivity of the 6-fluoro-1H-indol-3-amine system is dictated by the interplay of three key features: the indole (B1671886) nitrogen (N1), the exocyclic primary amine at the C3 position, and the fluorine substituent on the benzene (B151609) ring at the C6 position. Each site exhibits distinct chemical behavior, allowing for selective modifications under controlled conditions.

The nitrogen atom at the N1 position of the indole ring is weakly acidic and can be deprotonated by a suitable base to form a nucleophilic indolide anion. This anion can then participate in various substitution reactions.

N-Alkylation: The N1 position can be alkylated using alkyl halides or other electrophilic alkylating agents. This reaction typically requires a strong base, such as sodium hydride (NaH), to deprotonate the indole nitrogen fully. The choice of solvent, often a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF), is critical for the success of the reaction. The presence of the electron-withdrawing 6-fluoro group increases the acidity of the N-H bond compared to unsubstituted indole, potentially allowing for the use of milder bases. Conversely, the electron-donating 3-amino group may slightly decrease the acidity, though the inductive effect of the fluorine atom is generally more dominant in influencing the pKa of the N-H bond.

N-Acylation: Acylation of the indole nitrogen is a common strategy for both protection of the N-H group and for introducing diverse functional moieties. chapman.eduresearchgate.net This can be achieved using acyl chlorides or anhydrides in the presence of a base. acs.org Direct coupling with carboxylic acids using agents like dicyclohexylcarbodiimide (DCC) has also been reported for indoles bearing electron-withdrawing groups. researchgate.net The increased acidity conferred by the 6-fluoro substituent facilitates N-acylation. It is important to note that the exocyclic C3-amine is also a potent nucleophile and can compete in acylation reactions, necessitating careful control of reaction conditions or the use of protecting groups to achieve selectivity.

Table 1: Representative Conditions for N-Alkylation and N-Acylation of Indole Scaffolds Note: This table presents generalized conditions for indole functionalization and may require optimization for the specific 6-fluoro-1H-indol-3-amine hydrochloride substrate.

| Reaction Type | Reagents | Base | Solvent | Temperature | Typical Yield | Reference |

| N-Alkylation | Alkyl Halide (e.g., CH₃I) | NaH | DMF / THF | 0 °C to RT | Good to Excellent | |

| N-Alkylation | Alcohols (Borrowing Hydrogen) | Ru or Ni Catalyst | Toluene | High Temp | Moderate to Good | nih.gov |

| N-Acylation | Acyl Chloride (e.g., Benzoyl Chloride) | NaH or K₂CO₃ | THF / CH₂Cl₂ | Low to RT | Moderate to High | researchgate.net |

| N-Acylation | Carboxylic Acid | DCC, DMAP | CH₂Cl₂ | Room Temp | Good to Excellent | researchgate.net |

| N-Acylation | Thioesters | Cs₂CO₃ | Xylene | 140 °C | Moderate to Good | chapman.edu |

The primary amino group at the C3 position is a strong nucleophile and represents a primary site for derivatization. Its reactivity is generally higher than that of the indole N1 nitrogen under neutral or mildly basic conditions. Unprotected 3-aminoindoles are known to be sensitive to air and light, often leading to oxidative dimerization or decomposition, which underscores the importance of handling this compound under inert conditions or using the stable hydrochloride salt form. rsc.org

The nucleophilicity of the C3-amine allows it to readily participate in several classical amine reactions:

Acylation: Forms amides with acylating agents.

Alkylation: Forms secondary or tertiary amines with alkylating agents.

Sulfonylation: Forms sulfonamides with sulfonyl chlorides.

Schiff Base Formation: Condenses with aldehydes and ketones to form imines (Schiff bases). wjpsonline.comresearchgate.netekb.eg

Chemoselectivity between the N1 and C3-amine positions is a key consideration. In general, the exocyclic C3-amine is more nucleophilic and will react preferentially under neutral or weakly basic conditions. To achieve selective N1 functionalization, the C3-amine often needs to be protected first.

The fluorine atom at the C6 position significantly modulates the electronic properties of the indole ring through its strong inductive electron-withdrawing (-I) effect and a weaker resonance electron-donating (+R) effect.

Electronic Effects: The dominant -I effect of fluorine deactivates the entire indole ring system towards electrophilic aromatic substitution compared to unsubstituted indole. researchgate.net This deactivation is most pronounced at the positions ortho and para to the fluorine atom (C5 and C7). The reactivity at the C3 position, which is the most nucleophilic site in indoles, is also reduced, although it typically remains the primary site for electrophilic attack if not already substituted. nih.gov

Acidity and Basicity: As mentioned, the electron-withdrawing nature of fluorine increases the acidity of the N1 proton, making deprotonation easier. Simultaneously, it decreases the basicity of the exocyclic C3-amine, making it a slightly weaker nucleophile than the amine in an unsubstituted 3-aminoindole. However, this effect is generally modest, and the C3-amine remains a highly reactive site for functionalization. researchgate.net

Metabolic Stability: In the context of medicinal chemistry, the introduction of a fluorine atom can block sites of metabolic oxidation, thereby increasing the metabolic stability and bioavailability of the molecule. researchgate.net

Targeted Derivatization for Structure-Activity Relationship (SAR) Studies

Derivatization of the 6-fluoro-1H-indol-3-amine scaffold is a key strategy for exploring SAR, which is fundamental to the drug discovery process. rsc.org By systematically modifying different parts of the molecule, researchers can identify the structural features essential for biological activity and optimize properties like potency, selectivity, and pharmacokinetics. chapman.edunih.govresearchgate.net

Functionalization of the C3-amino group is a common and effective approach for building a library of analogues for SAR studies.

Acylation: The formation of amides via acylation is a robust method for introducing a wide variety of substituents. Reacting the C3-amine with different acyl chlorides, anhydrides, or carboxylic acids allows for the exploration of how the size, electronics, and hydrogen-bonding capabilities of the acyl group impact biological activity.

Alkylation: N-alkylation of the C3-amine introduces alkyl or arylalkyl groups, which can probe steric limits and hydrophobic interactions within a biological target's binding site. Direct alkylation can sometimes lead to over-alkylation, so reductive amination is often a preferred method for controlled mono-alkylation.

Schiff Base Formation: The condensation of the C3-amine with various aldehydes or ketones yields imines (Schiff bases). wjpsonline.com This reaction introduces a diverse range of substituents and a different electronic and geometric linkage compared to amides or simple amines. These Schiff bases can serve as final compounds or as intermediates for further reduction to secondary amines. researchgate.netekb.eg

Table 2: Derivatization Strategies for the C3-Amine in Indole Systems

| Derivatization Method | Reagent Class | Functional Group Formed | Purpose in SAR Studies |

| Acylation | Acyl Chlorides, Anhydrides | Amide | Introduce H-bond donors/acceptors; vary electronics and sterics. |

| Alkylation | Alkyl Halides | Secondary/Tertiary Amine | Probe hydrophobic/steric pockets; modify basicity. |

| Reductive Amination | Aldehydes/Ketones, then NaBH₃CN/NaBH(OAc)₃ | Secondary/Tertiary Amine | Controlled mono-alkylation; introduce diverse substituents. |

| Schiff Base Formation | Aldehydes/Ketones | Imine (Schiff Base) | Introduce rigid linkages; create precursors for secondary amines. |

| Sulfonylation | Sulfonyl Chlorides | Sulfonamide | Introduce H-bond acceptors; act as a stable amide isostere. |

Perfluoroacylimidazoles, such as trifluoroacetylimidazole (TFAI) and heptafluorobutyrylimidazole (HFBI), are highly effective reagents for the acylation of primary and secondary amines. researchgate.net These reagents offer significant advantages over traditional perfluoroacid anhydrides.

The reaction with an amine is smooth and quantitative, and importantly, the only byproduct is imidazole, which is non-acidic and generally easy to remove. researchgate.net This avoids the generation of corrosive perfluoro-carboxylic acids that are produced when using anhydrides, which can damage chromatographic columns and potentially cause side reactions with sensitive substrates. researchgate.net The resulting N-perfluoroacyl derivatives are stable and often exhibit enhanced volatility and detectability in gas chromatography (GC) and mass spectrometry (MS) analyses, making these reagents valuable for both synthetic and analytical purposes.

Amine Functionalization (e.g., Acylation, Alkylation, Schiff Base Formation)

Bifunctional Derivatization Schemes (e.g., Silylation-Acylation)

Bifunctional derivatization is a powerful strategy to modify multiple reactive sites within a molecule in a sequential manner, often with the goal of enhancing its volatility and stability for analytical purposes such as gas chromatography. A common bifunctional derivatization scheme involves silylation followed by acylation. In the case of 6-Fluoro-1H-indol-3-amine, this process would likely proceed in two steps.

First, a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), would be used to introduce a trimethylsilyl (TMS) group onto the more acidic N-H of the indole ring and potentially the amino group. Silylation of the indole nitrogen is a well-established method to increase the stability and volatility of indole derivatives.

Following silylation, an acylating agent, for instance, a fluorinated anhydride like trifluoroacetic anhydride (TFAA) or heptafluorobutyric anhydride (HFBA), can be introduced. This would lead to the acylation of the C3-amino group. The use of fluorinated acylating agents is particularly advantageous as they introduce fluorinated tags that can enhance detection sensitivity in certain analytical techniques. This sequential silylation-acylation approach allows for the protection and modification of both the indole and amino functionalities, yielding a derivative with significantly altered chemical properties suitable for advanced analytical characterization. This type of derivatization is a common practice for the analysis of polar compounds containing active hydrogens researchgate.netchromtech.com.

Ring Substitutions on the Indole Core and Benzene Moiety

The indole ring is highly susceptible to electrophilic substitution, with the C3 position being the most reactive site. However, in 6-Fluoro-1H-indol-3-amine, this position is already substituted. The presence of the amino group at C3 and the fluorine atom at C6 significantly influences the regioselectivity of further electrophilic aromatic substitution reactions. The amino group is a strongly activating group, while the fluorine atom is a deactivating group via induction but an ortho-, para-director through resonance. The interplay of these electronic effects directs incoming electrophiles to specific positions on the indole nucleus. Generally, for 3-substituted indoles, electrophilic attack is directed to the C2 position of the pyrrole (B145914) ring or to the C4 and C7 positions of the benzene ring researchgate.netwikipedia.org.

Introduction of Methyl, Halogen, Nitro, Alkoxy, Ester, and Carboxyl Groups

The introduction of various functional groups onto the 6-fluoro-1H-indol-3-amine scaffold can be achieved through a range of synthetic methodologies, allowing for the fine-tuning of its molecular properties.

| Functional Group | Reagents and Conditions | Potential Position of Substitution |

| Methyl | Methyl iodide (CH₃I) in the presence of a base. This reaction can lead to methylation at the indole nitrogen or potentially at the C2 position under specific conditions nih.gov. | N1, C2 |

| Halogen | N-Bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) for bromination or chlorination, respectively. Enzymatic halogenation using flavin-dependent halogenases offers a green alternative with high regioselectivity nih.govmdpi.comnih.govresearchgate.net. | C2, C4, C5, C7 |

| Nitro | Nitrating agents such as nitric acid in sulfuric acid or trifluoromethanesulfonic acid can introduce a nitro group onto the benzene ring umn.eduorganic-chemistry.orgmasterorganicchemistry.com. The position of nitration is influenced by the existing substituents. | C4, C5, C7 |

| Alkoxy | Alkoxylation can be achieved through nucleophilic aromatic substitution on a di-halogenated precursor or via other advanced cross-coupling methodologies. | Benzene ring positions |

| Ester | Ester groups can be introduced by carboxylation followed by esterification. For instance, reaction with ethyl chloroformate or similar reagents under appropriate conditions. | C2, Benzene ring positions |

| Carboxyl | Carboxylation can be achieved at the C2 position of the indole ring using various methods, including the Vilsmeier-Haack reaction followed by oxidation, or through metal-catalyzed carboxylation reactions jennysynth.comossila.comnih.govnih.gov. | C2, Benzene ring positions |

Exploration of Protonation States and Salt Formation (Hydrochloride)

The basicity of the amino group and the pyrrolic nitrogen of the indole ring in 6-Fluoro-1H-indol-3-amine allows for the formation of salts with acids. The hydrochloride salt is a common form for amine-containing compounds, offering several advantages in a research setting.

Protonation at the C3 position of the Indole Ring

While the C3-amino group is the primary site of protonation in 6-Fluoro-1H-indol-3-amine under acidic conditions, the indole ring itself can also be protonated. The C3 position of the indole nucleus is the most electron-rich and, therefore, the most favorable site for protonation researchgate.net. However, with the C3 position already bearing an amino group, protonation at this carbon would lead to a disruption of the aromaticity of the pyrrole ring and the formation of a less stable indoleninium ion. The relative ease of protonation at the amino group versus the indole ring will depend on the specific reaction conditions and the pKa values of the conjugate acids.

Salt Formation with Hydrochloric Acid and its Implications for Research

The formation of a hydrochloride salt of 6-Fluoro-1H-indol-3-amine has significant practical implications for its use in research scbt.com. Converting the free base into its hydrochloride salt generally enhances the compound's stability and aqueous solubility pharmaoffer.comnih.govnih.gov.

Key Implications for Research:

Improved Stability: Hydrochloride salts are typically crystalline solids that are less prone to degradation from oxidation or other chemical reactions compared to the corresponding free bases, which can be oils or less stable solids. This improved stability allows for longer shelf-life and more reliable experimental results.

Enhanced Solubility: The hydrochloride salt form of an amine is generally more soluble in aqueous solutions and polar solvents than the free base. This is particularly advantageous for in vitro biological assays and for the preparation of stock solutions for research purposes.

Ease of Handling: Crystalline salts are often easier to handle, weigh, and purify than their free base counterparts, which may be hygroscopic or have a lower melting point.

Consistent Bioavailability: In pharmaceutical research, the salt form of a drug can influence its dissolution rate and bioavailability. While not directly related to bench research, the principles of improved dissolution can be relevant when studying the compound's effects in biological systems pharmaoffer.comnih.gov.

The use of the hydrochloride salt can, however, introduce the common ion effect, where the solubility of the salt is decreased in solutions already containing chloride ions. This is a factor to consider when designing experiments in buffered solutions containing chloride salts nih.gov.

Novel Synthetic Transformations Involving the 6-Fluoro-1H-indol-3-amine Scaffold

The 6-Fluoro-1H-indol-3-amine scaffold serves as a versatile building block for the synthesis of a wide array of more complex heterocyclic systems with potential applications in medicinal chemistry and materials science. Recent advances in synthetic organic chemistry have opened up new avenues for the functionalization of this and related indole derivatives.

Novel synthetic transformations can be categorized based on the reactive site being targeted:

Reactions at the C3-Amino Group: The primary amine at the C3 position is a nucleophilic center that can readily participate in reactions such as acylation, alkylation, sulfonylation, and the formation of Schiff bases. These reactions are fundamental for building larger molecular architectures. For instance, the amino group can be used as a handle to attach various pharmacophores or to construct fused heterocyclic systems.

Reactions at the Indole Ring: The electron-rich indole nucleus can undergo various transformations. For example, transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, can be employed to introduce aryl, vinyl, or alkynyl substituents onto the benzene portion of the indole, provided a suitable leaving group (e.g., a halogen) is present. Furthermore, cycloaddition reactions and dearomatization strategies involving the pyrrole ring can lead to the formation of complex polycyclic structures nih.gov.

Multicomponent Reactions: The 6-Fluoro-1H-indol-3-amine scaffold can be utilized in multicomponent reactions (MCRs) to rapidly generate molecular diversity. MCRs allow for the formation of complex products in a single step from three or more starting materials, offering an efficient approach to the synthesis of compound libraries for screening purposes.

Recent literature highlights the development of novel indole derivatives with a wide range of biological activities, underscoring the importance of scaffolds like 6-Fluoro-1H-indol-3-amine in drug discovery programs acs.orgnih.govresearchgate.netresearchgate.netresearchgate.net. The strategic functionalization of this core structure continues to be an active area of research, with the aim of developing new therapeutic agents and functional materials.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structure Analysis

NMR spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, it provides information on the chemical environment, connectivity, and spatial relationships of atoms.

Proton (¹H) NMR Chemical Shift Analysis of the Indole (B1671886) and Amino Protons

The ¹H NMR spectrum of 6-Fluoro-1H-indol-3-amine hydrochloride is expected to show distinct signals corresponding to the protons on the indole ring and the aminium group. The formation of the hydrochloride salt significantly influences the chemical shifts, particularly for protons near the nitrogen atoms. researchgate.net

Indole N-H Proton: The proton on the indole nitrogen (N1-H) typically appears as a broad singlet in a downfield region, often above 10.0 ppm. researchgate.net Its chemical shift is sensitive to solvent and concentration.

Aromatic Protons: The protons on the benzene (B151609) portion of the indole ring (H4, H5, H7) and the pyrrole (B145914) ring (H2) will exhibit characteristic shifts and coupling patterns. The fluorine atom at the C6 position will introduce additional splitting (H-F coupling). Based on data from analogous 6-fluoroindole (B127801) compounds, the aromatic protons are expected in the range of approximately 6.8 to 7.8 ppm.

Amino Protons (-NH₃⁺): Due to the formation of the hydrochloride salt, the amine group is protonated to an aminium group (-NH₃⁺). The three protons are expected to appear as a broad singlet, significantly shifted downfield due to the positive charge on the nitrogen. This signal would likely be found in the 7.0 to 9.0 ppm range and may exchange with deuterium (B1214612) in solvents like D₂O. researchgate.netreddit.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| N1-H | > 10.0 | Broad Singlet | Chemical shift is solvent dependent. |

| -NH₃⁺ | 7.0 - 9.0 | Broad Singlet | Protons are exchangeable. |

Carbon (¹³C) NMR Spectral Interpretation and ¹⁹F NMR for Fluorine Site Identification

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The presence of the electronegative fluorine and nitrogen atoms will influence the chemical shifts of the nearby carbon atoms. The carbon signals for the indole ring are generally found between 100 and 140 ppm. rsc.orgclockss.org The carbon attached to the fluorine (C6) is expected to show a large coupling constant (¹JCF).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 | ~125 |

| C3 | ~110 |

| C3a | ~128 |

| C4 | ~122 |

| C5 | ~110 (with C-F coupling) |

| C6 | ~160 (with large ¹JCF) |

| C7 | ~98 (with C-F coupling) |

¹⁹F NMR spectroscopy is highly specific for identifying the fluorine environment. wikipedia.org Since fluorine has a 100% natural abundance and a high gyromagnetic ratio, this technique is very sensitive. For a fluorine atom attached to an aromatic ring, the chemical shift is characteristic. In 6-fluoroindole derivatives, the ¹⁹F signal is typically observed in the range of -120 to -125 ppm relative to a standard like CFCl₃. nih.govalfa-chemistry.com

2D-NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

To definitively assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are invaluable. nih.govnih.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). It would be used to establish the connectivity between the protons on the aromatic ring (e.g., H4 to H5). sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to. This allows for the unambiguous assignment of carbon signals based on the already-assigned proton signals. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for identifying quaternary carbons (carbons with no attached protons) and for piecing together the entire molecular skeleton by showing long-range connectivities, for example, from the H2 proton to the C3a and C7a carbons. sdsu.eduyoutube.com

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, probes the vibrational modes of molecules. These techniques are complementary and provide a characteristic fingerprint based on the functional groups present. gatewayanalytical.com

Analysis of N-H, C=N, C-F, and Aromatic Ring Vibrations

The key functional groups in this compound will give rise to characteristic bands in the IR and Raman spectra.

N-H Vibrations: Two distinct N-H stretching vibrations are expected. The indole N-H stretch typically appears as a sharp to medium band around 3400 cm⁻¹. researchgate.netresearchgate.net The aminium group (-NH₃⁺) will exhibit a very broad and strong absorption band in the 3200-2800 cm⁻¹ range due to N-H⁺ stretching vibrations. spectroscopyonline.com Additionally, N-H bending modes for the aminium group are expected in the 1625-1500 cm⁻¹ region. spectroscopyonline.com

Aromatic Ring Vibrations: The aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹. The C=C stretching vibrations within the indole ring appear as a series of bands in the 1620-1450 cm⁻¹ region. researchgate.net

C-F Vibration: The C-F stretching vibration gives rise to a strong absorption in the FT-IR spectrum, typically in the 1250-1050 cm⁻¹ region. This band is often one of the most intense in the spectrum.

Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Vibration | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Indole N-H Stretch | ~3400 | Medium |

| Aminium N-H⁺ Stretch | 3200 - 2800 | Strong, Broad |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aminium N-H⁺ Bend | 1625 - 1500 | Medium |

| Aromatic C=C Stretch | 1620 - 1450 | Medium to Strong |

Comparison of Experimental and Theoretically Calculated Vibrational Frequencies

In modern structural analysis, experimental vibrational spectra are often compared with frequencies calculated using quantum chemical methods, such as Density Functional Theory (DFT). researchgate.netresearchgate.net This approach aids in the definitive assignment of complex vibrational modes.

The process involves optimizing the molecular geometry of this compound in silico and then calculating the harmonic vibrational frequencies. uit.no The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation. To correct for this, the calculated frequencies are typically multiplied by a scaling factor to improve the agreement with the experimental data. nih.govniscpr.res.in This comparison allows for a more confident assignment of the bands observed in the FT-IR and FT-Raman spectra, particularly in the complex "fingerprint" region (below 1500 cm⁻¹). spectroscopyonline.com Such theoretical studies provide a deeper understanding of the molecule's vibrational properties and confirm the assignments made from experimental data alone. researchgate.netnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a pivotal technique for probing the electronic structure of this compound by examining the transitions of electrons between molecular orbitals. The indole ring system forms the core chromophore, which is responsible for its characteristic absorption of ultraviolet light.

Investigation of π-π* Transitions within the Indole Chromophore

The UV-Vis absorption spectrum of indole and its derivatives is dominated by π-π* transitions within the aromatic system. nih.gov According to Platt's notation, the indole chromophore exhibits four key singlet excited states: ¹Lb, ¹La, ¹Bb, and ¹Ba. chemrxiv.org The ¹Lb and ¹La transitions, occurring at longer wavelengths (typically 260-290 nm), are formally forbidden but gain intensity through vibronic coupling. chemrxiv.org The ¹Bb and ¹Ba transitions are higher in energy and appear at shorter wavelengths with significantly greater intensity. researchgate.net

For this compound, the presence of the fluorine atom at the 6-position and the amine group at the 3-position is expected to modulate these transitions. The fluorine atom, being an electron-withdrawing group through induction but a weak π-donor through resonance, can influence the electron density of the indole ring. The amine group at the 3-position is a strong electron-donating group. These substitutions can cause shifts in the absorption maxima (λmax) and changes in the molar absorptivity (ε). Specifically, the electron-donating nature of the amine group is likely to cause a bathochromic (red) shift in the ¹La band. squarespace.com

| Transition | Typical Wavelength Range (nm) | Characteristics | Potential Influence of Substituents |

|---|---|---|---|

| ¹Lb | ~280-290 | Weak, structured absorption band | Sensitive to substituent position and solvent polarity |

| ¹La | ~260-270 | Stronger than ¹Lb, often overlaps | Significant red shift with electron-donating groups |

| ¹Bb | ~220 | Strong absorption band | Affected by conjugation and substitution |

| ¹Ba | ~200 | Very strong absorption band | Less sensitive to minor structural changes |

Solvent Effects on UV-Vis Spectra

The electronic absorption spectra of indole derivatives are known to be sensitive to the solvent environment. researchgate.net Changes in solvent polarity can lead to shifts in the absorption maxima, a phenomenon known as solvatochromism. nih.gov This effect arises from differential solvation of the ground and excited states of the molecule.

In polar solvents, the excited states of indoles, which are generally more polar than the ground states, are stabilized to a greater extent. nih.gov This stabilization typically leads to a bathochromic (red) shift in the absorption maximum as the energy difference between the ground and excited states decreases. nih.gov For this compound, the presence of the polar amine hydrochloride group suggests that its UV-Vis spectrum will be particularly sensitive to solvent polarity. Hydrogen bonding interactions between the solute and protic solvents can also play a significant role in altering the electronic transitions. researchgate.netnih.gov

| Solvent Type | Expected Effect on λmax | Rationale |

|---|---|---|

| Non-polar (e.g., Hexane) | Hypsochromic (Blue) Shift | Minimal stabilization of the more polar excited state. |

| Polar Aprotic (e.g., Acetonitrile) | Bathochromic (Red) Shift | Stabilization of the excited state via dipole-dipole interactions. |

| Polar Protic (e.g., Methanol (B129727), Water) | Significant Bathochromic (Red) Shift | Strong stabilization of the excited state through hydrogen bonding and dipole-dipole interactions. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an essential tool for determining the molecular weight and elucidating the structure of this compound through the analysis of its fragmentation patterns. The theoretical exact mass of the free base, 6-Fluoro-1H-indol-3-amine (C₈H₇FN₂), is approximately 150.06 g/mol . The hydrochloride salt will show a molecular ion corresponding to the protonated free base [M+H]⁺ at m/z 151.

The fragmentation of indole derivatives under electron impact (EI) or electrospray ionization (ESI) often follows characteristic pathways. scirp.orgnih.gov For 6-Fluoro-1H-indol-3-amine, the primary fragmentation is expected to involve the cleavage of the C-C bond alpha to the amine group, leading to the loss of the aminomethyl radical (•CH₂NH₂) or a related fragment. Another common fragmentation pathway for indoles is the loss of HCN, resulting in a characteristic ion. scirp.orgresearchgate.net The presence of the fluorine atom on the benzene ring is expected to influence the fragmentation, potentially leading to the loss of HF or fluorinated fragments.

| Fragment Ion (m/z) | Proposed Neutral Loss | Structural Interpretation |

|---|---|---|

| 151 | - | Protonated Molecular Ion [M+H]⁺ |

| 134 | NH₃ | Loss of ammonia (B1221849) from the protonated amine |

| 123 | HCN | Loss of hydrogen cyanide from the indole ring after initial fragmentation |

| 109 | CH₂NH₂ | Alpha-cleavage of the side chain |

X-ray Diffraction Studies for Solid-State Structural Determination (if available for analogues)

While specific X-ray diffraction data for this compound may not be readily available, analysis of closely related analogues provides valuable insights into its likely solid-state structure. Studies on compounds like 6-fluoro-1H-indole-3-carboxylic acid nih.gov and 3-(6-fluoro-1H-indol-3-yl)-1-methylquinoxalin-2(1H)-one researchgate.net demonstrate that the indole ring system is essentially planar.

| Parameter | Value |

|---|---|

| Chemical Formula | C₉H₆FNO₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Key Structural Features | Planar indole ring; Molecules form dimers via O-H···O hydrogen bonds; Dimers linked by N-H···O bonds and π-π stacking. |

This data suggests that the solid-state structure of this compound will be significantly influenced by hydrogen bonding involving the ammonium (B1175870) group, the indole nitrogen, and the chloride ion, as well as potential π-π stacking, creating a stable, three-dimensional supramolecular architecture.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (DFT, TD-DFT)

No specific studies on 6-Fluoro-1H-indol-3-amine hydrochloride were found.

Geometry Optimization and Conformational Analysis

No specific studies on this compound were found.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

No specific studies on this compound were found.

Elucidation of Electron Transfer Phenomena

No specific studies on this compound were found.

Molecular Electrostatic Potential (MESP) Surface Analysis

No specific studies on this compound were found.

Identification of Electrophilic and Nucleophilic Regions

No specific studies on this compound were found.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer

No specific studies on this compound were found.

Theoretical Prediction of Spectroscopic Parameters

Computational methods are highly effective in predicting various spectroscopic parameters, which can aid in the structural elucidation and characterization of novel compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis. DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict ¹H and ¹³C NMR chemical shifts with remarkable accuracy. chemrxiv.orggithub.io For fluorinated compounds, predicting ¹⁹F NMR shifts is also a valuable application. worktribe.comnih.govresearchgate.net

For 6-Fluoro-1H-indol-3-amine, the chemical shifts are dictated by the electron-withdrawing fluorine atom and the electron-donating amine group.

¹H NMR: The fluorine at the C6 position is expected to deshield the adjacent protons (H5 and H7), causing them to appear at a higher chemical shift (downfield). The amine protons and the indole (B1671886) N-H proton would appear as broad signals, with their positions being sensitive to solvent and concentration.

¹³C NMR: The C6 carbon, directly bonded to fluorine, will show a significantly high chemical shift and a large C-F coupling constant. The C3 carbon, attached to the amine group, will also be influenced.

Theoretical predictions often show a strong linear correlation with experimental data, although the raw calculated values may be systematically offset. github.io Therefore, results are often scaled or corrected for better agreement. github.io

Table 2: Hypothetical Comparison of Experimental and Predicted NMR Chemical Shifts (ppm) (Note: Illustrative data. Predictions typically require specific functionals like WP04 or ωB97XD for high accuracy.)

| Nucleus | Hypothetical Experimental δ (ppm) | Predicted δ (ppm) (Unscaled) | Correlation Note |

|---|---|---|---|

| H5 | ~7.3 | ~7.1 | A strong linear correlation (R² > 0.99) is typically observed between experimental and calculated shifts after optimization of the computational method. github.io |

| H7 | ~7.6 | ~7.4 | |

| C6 | ~160 (d, ¹JCF ≈ 240 Hz) | ~158 (d, ¹JCF ≈ 245 Hz) | |

| C3 | ~115 | ~113 |

Theoretical calculations of vibrational frequencies are instrumental in interpreting and assigning bands in experimental Infrared (IR) and Raman spectra. mpg.deuni-rostock.de Using DFT methods, the harmonic vibrational frequencies can be computed from the second derivatives of the energy. faccts.de

For this compound, key vibrational modes would include:

N-H stretching: The indole N-H and the amine N-H₃⁺ stretches, typically appearing in the 3200-3500 cm⁻¹ region.

C-H stretching: Aromatic C-H stretches usually found around 3000-3100 cm⁻¹.

C=C stretching: Aromatic ring stretching vibrations between 1400-1600 cm⁻¹.

C-F stretching: A strong absorption band, typically in the 1100-1300 cm⁻¹ range, characteristic of the aryl-fluoride bond.

Calculated harmonic frequencies are often systematically higher than experimental values due to the neglect of anharmonicity. nih.gov They are commonly scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental data. nih.gov

Table 3: Predicted Key Vibrational Frequencies (cm⁻¹) (Note: Illustrative values based on DFT calculations for similar structures.)

| Vibrational Mode | Typical Experimental Range (cm⁻¹) | Predicted Scaled Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch (Indole) | 3300 - 3500 | ~3450 |

| N-H₃⁺ Stretch (Amine Salt) | 2800 - 3200 | ~3050 |

| Aromatic C=C Stretch | 1450 - 1600 | ~1580, 1470 |

| C-F Stretch | 1100 - 1300 | ~1250 |

TD-DFT is a widely used method for predicting the electronic absorption spectra (UV-Vis) of molecules. faccts.demdpi.com It calculates the energies of electronic transitions from the ground state to various excited states. The indole ring system is the primary chromophore in 6-Fluoro-1H-indol-3-amine.

Computational studies on substituted indoles show that the positions of the absorption maxima (λ_max) are sensitive to the nature and position of substituents. nih.gov The fluorine atom and the amine group, through their electronic effects, will modulate the π→π* transitions characteristic of the indole core. The amine group is expected to cause a bathochromic (red) shift, while the effect of the fluorine atom depends on its position. TD-DFT calculations can predict these shifts, along with the oscillator strength (f), which is proportional to the intensity of the absorption band. nih.govresearchgate.net

Table 4: Predicted UV-Vis Absorption Data (Note: Illustrative data based on TD-DFT calculations for substituted indoles.)

| Transition | Predicted λmax (nm) | Oscillator Strength (f) | Assignment |

|---|---|---|---|

| S₀ → S₁ | ~295 | ~0.45 | π→π* (HOMO → LUMO) |

| S₀ → S₂ | ~270 | ~0.30 | π→π* |

Chemical Reactivity Descriptors (e.g., Hardness, Electrophilicity Index)

Conceptual DFT provides a framework for quantifying the chemical reactivity of a molecule through various descriptors derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net These descriptors help predict the stability and reaction tendencies of the molecule. scielo.org.mxmdpi.com

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of kinetic stability. A larger gap implies higher stability and lower reactivity. researchgate.net

Chemical Hardness (η): Defined as half the HOMO-LUMO gap (η ≈ (E_LUMO - E_HOMO)/2), it measures the resistance of a molecule to change its electron configuration. Harder molecules are less reactive. mdpi.com

Electrophilicity Index (ω): This descriptor quantifies the ability of a species to accept electrons. A higher electrophilicity index indicates a more potent electrophile. researchgate.net

Table 5: Calculated Chemical Reactivity Descriptors (Note: Illustrative values in electron volts (eV) based on typical DFT calculations.)

| Descriptor | Formula | Predicted Value (eV) | Interpretation |

|---|---|---|---|

| EHOMO | - | -5.8 | Energy of the highest occupied molecular orbital. |

| ELUMO | - | -1.2 | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 4.6 | Indicates moderate kinetic stability. |

| Chemical Hardness (η) | ΔE / 2 | 2.3 | Reflects resistance to electron transfer. |

| Electrophilicity Index (ω) | μ² / 2η (where μ ≈ (EHOMO+ELUMO)/2) | 3.1 | Suggests a moderate electrophilic character. |

Computational Studies on Halogen Substitution Effects on Reactivity

Computational studies are particularly useful for systematically investigating how substituting different halogens (F, Cl, Br, I) affects molecular properties and reactivity. rsc.orgresearchgate.net For the indole scaffold, changing the halogen at the C6 position would alter the molecule's reactivity in predictable ways.

A computational comparison would likely reveal that:

Inductive Effect: The electron-withdrawing inductive effect is strongest for fluorine and decreases down the group (F > Cl > Br > I). This would make the 6-fluoro derivative's aromatic ring more electron-deficient compared to its chloro or bromo analogs. rsc.org

Reactivity in Nucleophilic Substitution: The C-F bond is significantly stronger than C-Cl or C-Br bonds. Consequently, nucleophilic aromatic substitution of the halogen is computationally and experimentally shown to be much more difficult for fluoroarenes than for other haloarenes. mdpi.com

Electrostatic Potential: The molecular electrostatic potential map would show a more positive region (more electrophilic) on the aromatic ring of the 6-fluoro analog compared to the 6-chloro or 6-bromo derivatives, influencing how the molecule interacts with biological targets or other reactants.

These computational insights are crucial in medicinal chemistry for fine-tuning the electronic properties of a lead compound to enhance its binding affinity or metabolic stability. rsc.org

Mechanistic Insights into Biological Activity in Vitro/preclinical Research

Exploration of Molecular Targets and Pathways

Derivatives synthesized from the 6-fluoro-1H-indole scaffold have been shown to interact with a variety of molecular targets, leading to the modulation of critical cellular pathways involved in cancer progression.

Enzyme Inhibition Studies

While the core compound 6-Fluoro-1H-indol-3-amine hydrochloride is a building block, its derivatives, particularly indole-chalcone hybrids, have been investigated for their enzyme-inhibiting properties. Research has explored their potential as inhibitors of several enzyme families.

FGFR Inhibitors: The fibroblast growth factor receptor (FGFR) family of tyrosine kinases is a known contributor to oncogenesis. Indolin-2-one cores, structurally related to the indole (B1671886) nucleus, have served as the basis for well-known FGFR1 inhibitors like SU4984 and SU5402. nih.gov These compounds occupy the adenine (B156593) region of the kinase domain, forming key interactions with hinge region residues. nih.gov The design of novel aminotrimethylpyridinol and aminodimethylpyrimidinol derivatives has led to the discovery of highly selective FGFR4 inhibitors, with compounds like 6O showing potent activity against FGFR4 while being significantly less active against FGFR1-3. nih.gov

COX-Inhibitors: Chalcone (B49325) derivatives have been noted for their anti-inflammatory properties, which can be linked to the inhibition of enzymes like cyclooxygenase (COX). nih.gov

Acetylcholinesterase: The therapeutic potential of indole derivatives extends to neurodegenerative diseases, with some hybrids being designed and evaluated for their ability to inhibit acetylcholinesterase.

It is important to note that a primary focus of research for the anticancer activity of indole-chalcones has been on their interaction with tubulin rather than the aforementioned enzymes. nih.govresearchgate.net

Receptor Binding Interactions

The broad pharmacological profile of indole-chalcone hybrids suggests interactions with various cellular receptors that influence processes like neurotransmission and immune responses.

Neurotransmission: The indole structure is a core component of key signaling molecules, including the neurotransmitter serotonin (B10506). nih.gov This structural similarity suggests that indole-based compounds could potentially interact with neurotransmitter receptors, although specific binding studies for this compound derivatives in this context are not extensively detailed in the available research.

Immune Response: Chalcone derivatives have demonstrated immunomodulatory effects, including the ability to suppress the secretion of pro-inflammatory cytokines like TNF-α. nih.govresearchgate.net They have been shown to inhibit various immune cell functions, including neutrophil chemotaxis and phagocytosis. nih.gov These effects may be mediated through signaling pathways such as the PI3K/AKT/NF-κB pathway, which would result in the downregulation of inflammatory gene products. researchgate.net

Modulation of Cellular Processes

A significant body of research demonstrates that indole-chalcone derivatives exert their anticancer effects by directly modulating fundamental cellular processes, leading to the inhibition of cancer cell growth and survival.

The primary mechanisms identified are the induction of cell cycle arrest and apoptosis (programmed cell death). nih.govsemanticscholar.org For instance, the indole chalcone derivative ZK-CH-11d was found to suppress the proliferation of breast cancer cells by arresting the cell cycle at the G2/M phase and triggering apoptosis. nih.govsemanticscholar.org This apoptotic induction was associated with the release of cytochrome c, activation of caspases 3 and 7, and cleavage of PARP (Poly (ADP-ribose) polymerase). nih.govsemanticscholar.org Similarly, another chalcone derivative, 1C, induced G2/M arrest and apoptosis in both sensitive and cisplatin-resistant ovarian cancer cells, a process linked to the generation of reactive oxygen species (ROS). nih.govresearchgate.net

The arrest of the cell cycle at the G2/M transition is a hallmark effect of many indole-chalcone derivatives. nih.govsemanticscholar.orgnih.gov This is frequently achieved through direct interaction with the microtubule network, a critical component of the mitotic spindle required for cell division.

Research has shown that certain indole-chalcones act as microtubule-targeting agents (MTAs). nih.govresearchgate.netnih.gov The α-methyl-substituted indole-chalcone known as FC77, for example, directly binds to tubulin, inhibiting its polymerization and disrupting microtubule dynamics. nih.govresearchgate.netnih.gov Molecular modeling and COMPARE analysis from the National Cancer Institute suggest that FC77's mechanism is similar to that of colchicine, a well-known microtubule-destabilizing agent. nih.govnih.gov

This disruption of microtubule function leads to a halt in mitosis and subsequent G2/M cell cycle arrest. researchgate.net This arrest is mechanistically linked to the modulation of key cell cycle proteins. Studies have observed that treatment with indole-chalcones can lead to the downregulation of phosphorylated cyclin B1. mdpi.com The cyclin B1/CDK1 complex is essential for the G2/M transition, and its dysfunction prevents cells from entering mitosis. mdpi.com This effect, combined with the downregulation of other proteins like β-tubulin, contributes to the potent antiproliferative activity of these compounds. mdpi.com

In Vitro Cytotoxicity and Antiproliferative Activity against Cancer Cell Lines

Derivatives of 6-Fluoro-1H-indol-3-amine, particularly indole-chalcones, have demonstrated significant cytotoxicity and antiproliferative activity across a wide range of human cancer cell lines. nih.govnih.gov The efficacy of these compounds is often quantified by their GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition) values.

Evaluation of GI50/IC50 Values for Indole-Chalcone Derivatives

Numerous studies have reported the potent, often nanomolar to low-micromolar, activity of these compounds. For example, the indole-chalcone FC77 exhibited an average GI50 of approximately 6 nM across the NCI-60 panel of human cancer cell lines. nih.govnih.gov Notably, several multidrug-resistant cancer cell lines showed no resistance to FC77, highlighting its potential to overcome common chemotherapy resistance mechanisms. researchgate.netnih.gov Another study reported a catechol-bearing indole chalcone (18c) with selective activity against Jurkat (IC50 of 8.0 µM) and HCT116 (IC50 of 18.2 µM) cancer cells, with no toxicity observed in non-cancer cell lines. nih.gov

The table below summarizes the reported cytotoxic activity of various indole-chalcone derivatives against different cancer cell lines.

| Compound/Derivative | Cell Line(s) | Measurement | Value(s) |

| FC77 | NCI-60 Panel (average) | GI50 | ~6 nM |

| Chalcone-acridine hybrid 1C | A2780 (Ovarian) | IC50 | 6.59 µM |

| Chalcone-acridine hybrid 1C | A2780cis (Cisplatin-Resistant Ovarian) | IC50 | 6.98 µM |

| Indole Chalcone 18c | Jurkat (T-cell leukemia) | IC50 | 8.0 µM |

| Indole Chalcone 18c | HCT116 (Colon) | IC50 | 18.2 µM |

| Chalcone Derivative 14 | A549 (Lung) | IC50 | 5.50 µM |

| Chalcone Derivative 14 | HCT116 (Colon) | IC50 | 9.77 µM |

| Chalcone Derivative 14 | HepG2 (Liver) | IC50 | 7.12 µM |

| Chalcone Derivative 14 | MCF-7 (Breast) | IC50 | 7.85 µM |

This table is for illustrative purposes and compiles data from multiple sources. nih.govnih.govnih.govresearchgate.net The specific molecular structures of the tested derivatives vary between studies.

Mechanisms of Resistance in Cancer Cells (e.g., Oxaliplatin (B1677828) Resistance)

Oxaliplatin is a third-generation platinum-based chemotherapeutic agent widely used in the treatment of cancers such as colorectal cancer. aacrjournals.orgaacrjournals.org Its efficacy, however, is often limited by the development of intrinsic or acquired cellular resistance. aacrjournals.orgecancer.org Understanding the molecular basis of this resistance is crucial for developing novel compounds that can overcome it.

Several key mechanisms contribute to oxaliplatin resistance:

Reduced Drug Accumulation: Cancer cells can limit the intracellular concentration of oxaliplatin by reducing its uptake or increasing its efflux. nih.gov P-type ATPases, such as ATP7A and ATP7B, can sequester platinum drugs into subcellular compartments, thereby limiting their cytotoxicity. aacrjournals.org

Detoxification: Intracellular detoxification, for instance through elevated levels of glutathione, can inactivate the drug before it reaches its target. ecancer.orgnih.gov

Enhanced DNA Repair: Oxaliplatin functions by forming DNA adducts, primarily intra-strand crosslinks, which block DNA replication and transcription. ecancer.org Cancer cells can develop resistance by upregulating DNA repair pathways. aacrjournals.org The nucleotide excision repair (NER) pathway, involving proteins like ERCC1, is considered a major pathway for processing oxaliplatin-induced DNA damage. ecancer.org Unlike its predecessor cisplatin, oxaliplatin's effectiveness is not compromised by defects in the mismatch repair (MMR) system. aacrjournals.orgaacrjournals.org

Inhibition of Cell Death (Apoptosis): Alterations in apoptotic pathways can allow cancer cells to survive drug-induced DNA damage. nih.gov

While research into 6-Fluoro-1H-indol-3-amine derivatives in the context of oxaliplatin resistance is not extensively detailed, the development of novel small molecules is a key strategy aimed at circumventing these well-established resistance mechanisms.

Antimicrobial and Antitubercular Activities (In vitro)

Derivatives of the indole scaffold have demonstrated significant promise as antimicrobial and antitubercular agents in vitro. nih.govresearchgate.net

Efficacy against Bacterial and Fungal Strains

Indole derivatives exhibit a broad spectrum of activity against various bacterial and fungal pathogens, including drug-resistant strains. nih.gov For instance, indole-acrylonitrile derivatives have been evaluated against both Gram-positive and Gram-negative bacteria as well as the fungus Candida albicans. mdpi.com One derivative in this class, 2-(1H-indol-2-yl)-3-(1H-pyrrol-2-yl)acrylonitrile, was identified as a potent lead structure for antimicrobial development. mdpi.com

Similarly, indole-hydrazone derivatives have shown notable activity against Methicillin-resistant Staphylococcus aureus (MRSA). znaturforsch.com In one study, a specific indole-hydrazone compound exhibited a Minimum Inhibitory Concentration (MIC) of 6.25 μg/mL against MRSA, which was more potent than the control drug, ampicillin (B1664943) (MIC 12.5 μg/mL). znaturforsch.com Other studies have synthesized indole derivatives containing piperazine (B1678402), thiadiazole, and triazole moieties, which also show potent antibacterial and antifungal effects. nih.govbenthamdirect.com One study found that indole derivatives containing a 1,3,4-thiadiazole (B1197879) ring were effective against the plant pathogenic fungus Botrytis cinerea, with one compound (Z2) showing an EC₅₀ value of 2.7 μg/mL, significantly lower than the commercial fungicides azoxystrobin (B1666510) and fluopyram. nih.gov

| Indole Derivative Class | Microorganism(s) | Observed Activity (MIC/EC₅₀) | Reference |

|---|---|---|---|

| Indole-Hydrazones | Methicillin-resistant Staphylococcus aureus (MRSA) | 6.25 μg/mL | znaturforsch.com |

| Indole-Piperazines (Compound 4 & 15) | MRSA | 25 μg/mL (more active than ampicillin) | benthamdirect.com |

| Indole-Triazoles (Compound 3d) | MRSA, Candida krusei | 3.125-50 µg/mL (Broad Spectrum) | nih.gov |

| Indole-Thiadiazoles (Compound Z2) | Botrytis cinerea (fungus) | EC₅₀ = 2.7 μg/mL | nih.gov |

| Indole-Acrylonitriles (Compound 2i) | S. aureus, S. epidermis | 8 to 16 μg/mL | mdpi.com |

Screening against Mycobacterium tuberculosis Strains

The indole framework is a key feature in many compounds investigated for activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. nih.govresearchgate.net Research has demonstrated that indole derivatives can be effective against both drug-sensitive and drug-resistant Mtb strains. walshmedicalmedia.com

One important class, indole-2-carboxamides, has been identified as targeting the mycobacterial membrane protein large 3 (MmpL3) transporter. rsc.org A rationally designed derivative from this class showed high activity against the drug-sensitive H37Rv strain with a MIC of 0.32 μM and minimal cytotoxicity against mammalian cells. rsc.org Indole chalcones have also been synthesized and tested, with some compounds showing high activity against the H37Rv strain at 50 μg/mL. nih.gov In silico studies suggest these chalcones may act as inhibitors of the KasA protein, which is involved in fatty acid synthesis. nih.gov

| Indole Derivative Class | Mtb Strain(s) | Observed Activity (MIC) | Reference |

|---|---|---|---|

| Indole-2-Carboxamides (Compound 8g) | H37Rv (drug-sensitive) | 0.32 μM | rsc.org |

| Indole Chalcones (Compound 20) | H37Rv | 197 μM | nih.gov |

| Hybrid Indole-Pyridines | H37Rv | 0.05 - 2 μg/mL | walshmedicalmedia.com |

| Hybrid Indole-Pyridines | INH-resistant clinical isolate | 0.018 - 4.44 μg/mL | walshmedicalmedia.com |

Other Investigated Biological Activities (e.g., Antioxidant Activity)

Beyond their antimicrobial and anticancer potential, indole derivatives have been investigated for a range of other biological activities, most notably as antioxidant agents. unife.it The indole nucleus itself is an effective antioxidant due to its ability to act as an electron donor. nih.gov The antioxidant activity of indole derivatives is often attributed to mechanisms like single electron transfer (SET) and hydrogen atom transfer (HAT). nih.gov

Various in vitro assays have been used to quantify the antioxidant potential of these compounds. In studies using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, certain C-3 substituted indole derivatives demonstrated significantly higher activity than the parent compound gramine. nih.gov For example, a derivative with a pyrrolidinedithiocarbamate moiety was found to be a particularly active radical scavenger. nih.gov In another study, 3-aroyl methylene (B1212753) indol-2-ones exhibited good antioxidant activity at low concentrations (20-25 μg/mL) in the DPPH assay. nih.gov

| Indole Derivative Class | Assay | Key Finding | Reference |

|---|---|---|---|

| C-3 Substituted Indole (Pyrrolidinedithiocarbamate moiety) | DPPH Radical Scavenging | 38% scavenging activity (7x higher than gramine) | nih.gov |

| 3-Aroyl Methylene Indol-2-ones | DPPH Radical Scavenging | Maximum inhibition at 20-25 μg/mL | nih.gov |

| Arylidene-1H-indole-2-carbohydrazones | DPPH, FRAP, ORAC | Good activity, dependent on hydroxyl and methoxy (B1213986) group substitution | unife.it |

Molecular Docking Studies of 6-Fluoro-1H-indol-3-amine Derivatives with Biological Targets

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a biological target, providing insights into its potential mechanism of action. researchgate.net This approach has been widely applied to indole derivatives to rationalize their observed biological activities. nih.govresearchgate.net

In anticancer research, docking studies have investigated the interaction of indole derivatives with targets like the Epidermal Growth Factor Receptor (EGFR) and topoisomerase IIα. nih.gov Fused pyrrole[2,3-b]indole derivatives, for instance, were found to be more effective than the drug lapatinib (B449) against EGFR. nih.gov

For antimicrobial applications, docking studies have explored interactions with essential bacterial and fungal enzymes. Synthesized indole derivatives were docked against bacterial targets such as DNA gyrase and E. coli MurB enzyme, and fungal targets like lanosterol (B1674476) 14α-demethylase, which is crucial for fungal cell membrane integrity. mdpi.com In one study, a series of indole derivatives showed promising binding energies against UDP-N-acetylmuramate-l-alanine ligase (MurC), a key enzyme in bacterial cell wall synthesis, with one compound exhibiting a lower binding energy (−11.5 Kcal/mol) than the standard drug ampicillin (−8.0 Kcal/mol). nih.gov These in silico results often correlate well with in vitro antimicrobial activity, helping to identify the most probable mechanisms of action. mdpi.com

| Indole Derivative Class | Biological Target | Key Finding | Reference |

|---|---|---|---|

| Fused pyrrole[2,3k-b] indoles | EGFR (Anticancer) | IC₅₀ values (0.019-0.026 μmol/L) better than lapatinib | nih.gov |

| Thiopyran-based Indole | UDP-N-acetylmuramate-l-alanine ligase (MurC) (Antibacterial) | Binding energy of -11.5 Kcal/mol (better than ampicillin) | nih.gov |

| Thioxothiazolidine Indoles | Lanosterol 14α-demethylase (Antifungal) | Active compounds interact with the heme group of the enzyme | mdpi.com |

| Indole Chalcones | KasA protein (Antitubercular) | Binding modes similar to known FAS-II inhibitors | nih.gov |

Structure Activity Relationship Sar Studies of 6 Fluoro 1h Indol 3 Amine Hydrochloride Derivatives

Impact of Fluorine Position and Other Substituents on Biological Activity

The introduction of a fluorine atom at the C-6 position of the indole (B1671886) ring is a strategic modification that can significantly influence a compound's biological profile. Fluorine's high electronegativity and relatively small size can alter molecular properties such as metabolic stability, lipophilicity, and binding interactions without introducing significant steric hindrance. nih.govnih.gov The specific placement of this and other substituents on the indole core and associated phenyl moieties is crucial for optimizing biological activity.

Systematic Variation of Substituents on the Indole Ring and Benzene (B151609) Moiety

Systematic studies involving the modification of substituents on both the indole ring and any attached benzene moieties have provided a clear understanding of the structural requirements for potency.

Indole Ring Substitutions: Research on indole-chalcone derivatives targeting metastatic colorectal cancers has shown that substitutions on the indole ring significantly impact cytotoxic activity. nih.gov While the parent compound in this series was (E)-3-(6-fluoro-1H-indol-3-yl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, the study explored various substitutions. For instance, replacing the 6-fluoro group with methyl groups at different positions (4, 5, 6, and 7) revealed that a 7-methyl substitution provided the best activity in that specific series. nih.gov However, halogen substitutions proved highly effective; compounds with a 5-fluoro or 6-fluoro group exhibited very high activity against the HCT-116/L cancer cell line. nih.gov

Similarly, in a series of tetrahydro-γ-carboline derivatives investigated as CFTR potentiators, the 6-fluoro substitution was found to be a promising starting point. dergipark.org.tr Further modification by adding a methyl group at the N-9 position of the indole core led to a more than 6-fold increase in potency compared to the monosubstituted 6-fluoro analog. dergipark.org.tr This highlights that while the 6-fluoro group is beneficial, its positive effects can be enhanced by other carefully chosen substituents on the indole ring.

Benzene Moiety Substitutions: In the same indole-chalcone series, the substitution pattern on the benzene ring was critical for activity. A 3,4,5-trimethoxy substitution pattern on the phenyl ring was found to be of paramount importance for cytotoxicity. nih.gov Derivatives with fewer methoxy (B1213986) groups, such as 3,4-dimethoxy or a single 3-methoxy group, showed a significant decrease in activity, confirming the influence of this specific substitution pattern. nih.gov

The following table summarizes the structure-activity relationships of various indole-chalcone derivatives against the oxaliplatin-resistant HCT-116/L cell line, illustrating the impact of substitutions on the indole ring. nih.gov

| Compound | Indole Ring Substitution | GI₅₀ (nM) |

|---|---|---|

| 10 | 4-Methyl | 141 |

| 11 | 5-Methyl | 30 |

| 12 | 6-Methyl | 24 |

| 13 | 7-Methyl | 16 |

| 14 | 5-Fluoro | 7 |

| 15 (FC116) | 6-Fluoro | 6 |

| 16 | 5-Chloro | 17 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For indoleamine and related indole derivatives, 2D and 3D-QSAR studies have been instrumental in predicting the inhibitory activity and guiding the design of new, more potent analogs. acs.orgmdpi.comnih.gov

In a study of indole-based compounds as inhibitors of the SARS CoV 3CLpro enzyme, QSAR models were developed to predict the half-maximal inhibitory concentration (pIC₅₀). mdpi.com These models are built using descriptors that quantify physicochemical properties of the molecules and are validated internally and externally to ensure their predictive power. mdpi.com For instance, a robust 3D-QSAR study on a series of multitarget ligands targeting the serotonin (B10506) transporter (SERT) yielded CoMFA and CoMSIA models with high internal and external validation statistics (q² values of 0.625 and 0.523, and r²ncv values of 0.967 and 0.959, respectively). nih.gov Such models provide contour maps that visualize regions where steric bulk, positive or negative electrostatic charges, and hydrophobic or hydrophilic properties are favorable or unfavorable for activity. nih.gov These insights are crucial for the rational design of derivatives with enhanced potency. acs.orgmdpi.com

Influence of the Amine Group Derivatization on Target Affinity and Efficacy

While unprotected 3-aminoindoles can be unstable, their derivatization often leads to more stable compounds with tailored biological activities. nih.gov Studies on related indole structures show that converting the amine to an amide or incorporating it into a larger heterocyclic system can be a successful strategy. For example, in the development of CB1 receptor agonists, replacing a piperazine (B1678402) amide group attached to the indole core with other heterocycles was a key strategy to improve metabolic stability and duration of action. dergipark.org.tr The nature of the acyl group in N-acyl derivatives can also be fine-tuned to optimize interactions within a receptor's binding pocket. dovepress.com This process of modifying the amine allows for the exploration of new interactions with the target protein, potentially leading to improved potency and selectivity. nih.gov

Pharmacophore Elucidation for Indoleamine Scaffolds

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.govresearchgate.net For indoleamine scaffolds, these models serve as a blueprint for designing new compounds or screening databases for potential hits. acs.org

A typical pharmacophore model for an indoleamine derivative might include features such as:

Hydrogen Bond Acceptors (A): Often corresponding to carbonyl groups or nitrogen atoms within the scaffold. nih.gov

Hydrogen Bond Donors (D): Typically the N-H group of the indole ring or the amine itself. nih.gov

Aromatic Rings (R): The indole ring itself and any attached phenyl groups. nih.gov

Hydrophobic Regions (H): Representing lipophilic areas of the molecule that can engage in van der Waals interactions with the target. nih.gov

For example, a pharmacophore model developed for indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors identified a set of four key features (RHDA - Ring, Hydrophobic, Donor, Acceptor) that are crucial for binding. acs.org Similarly, a model for indole derivatives with antiamyloidogenic activity identified two hydrogen bond acceptors, one hydrophobic region, and two aromatic rings (AAHRR) as the critical features. nih.gov These models successfully discriminate between active and inactive compounds and provide a rational framework for further structural modifications. nih.govresearchgate.net

Correlation between Computational Descriptors and Observed Biological Activity

A fundamental principle of SAR and QSAR is the correlation between calculable molecular properties (computational descriptors) and experimentally observed biological activity. researchgate.net These descriptors can be broadly categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices).

3D-QSAR models, such as CoMFA and CoMSIA, directly visualize this correlation through contour maps. For instance, in a study of SERT inhibitors, CoMFA steric contour maps indicated that bulky substituents were favored in certain regions around the benzoxazine (B1645224) ring, while they were disfavored near the indole C-5 position. nih.gov The electrostatic maps from the same study showed that electronegative groups (like fluorine) were preferred at the C-5 position of the indole, which correlated well with the high affinity observed for compounds bearing a halogen at this position. nih.gov

By establishing these correlations, computational models can predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts and accelerating the drug discovery process. This data-driven approach allows for a more rational and efficient exploration of the chemical space around the 6-fluoro-1H-indol-3-amine scaffold.

Advanced Applications in Chemical Biology and Drug Discovery

6-Fluoro-1H-indol-3-amine Hydrochloride as a Versatile Synthetic Intermediate

The utility of this compound in organic synthesis is anchored in its distinct structural components: a reactive indole (B1671886) nucleus, a strategically placed fluorine atom, and a primary amine functional group. This combination makes it an exceptionally valuable starting material for constructing molecules with significant biological potential. chemimpex.cominnospk.com The indole framework itself is a common motif in numerous natural products and pharmaceuticals, and the addition of fluorine can enhance molecular stability and modulate electronic properties. mdpi.compubcompare.ai

Precursor for Complex Polycyclic Structures and Natural Product Analogues

The 6-fluoroindole (B127801) core of the molecule is a foundational element for synthesizing intricate polycyclic systems. The indole ring can participate in various cyclization reactions, while the amine group at the 3-position provides a reactive handle for elaboration and annulation strategies. This allows chemists to build complex, multi-ring structures that mimic or are analogous to natural products. For instance, the 6-fluoroindole scaffold is used to generate fused heterocyclic systems, such as in the synthesis of 3-(6-fluoro-1H-indol-3-yl)-1-methylquinoxalin-2(1H)-one, a complex molecule created through an oxidative cross-coupling reaction. researchgate.net The ability to construct such elaborate architectures is critical in the search for new therapeutic agents, as polycyclic structures often provide the three-dimensional complexity required for selective interaction with biological targets.

Table 1: Examples of Complex Heterocyclic Structures Synthesized from Indole-Based Precursors

| Precursor Class | Resulting Polycyclic Structure | Synthetic Strategy | Potential Application | Reference |

| 6-Fluoroindole | 3-(Indol-3-yl)quinoxalin-2-one | Oxidative Cross-Coupling | Pharmaceuticals, Advanced Materials | researchgate.net |

| Enaminones and Nitroaromatics | 6-Nitroindole Derivatives | C–C and C–N Bond Formation | Synthetic Intermediates | rsc.org |

| Isatins, Amines, etc. | Spiropyridoindolepyrrolidines | Six-Component Reaction | Biologically Active Agents | nih.gov |

| 2-Amino-3-iodopyridine | 2-Substituted 7-Azaindoles | Palladium-Catalyzed Coupling and Cyclization | Medicinal Chemistry | organic-chemistry.org |

Building Block in the Synthesis of New Heterocyclic Compounds

As a heterocyclic building block, this compound offers multiple points for chemical modification. hoffmanchemicals.comaksci.com The amine group is nucleophilic and can be readily acylated, alkylated, or used in condensation reactions to form new carbon-nitrogen bonds, leading to a wide array of derivatives. The indole ring itself, activated by the nitrogen heteroatom and influenced by the fluorine substituent, can undergo electrophilic substitution at various positions. This dual reactivity allows for its use in constructing diverse five- and six-membered heterocyclic rings fused to or substituted on the indole core. Fluorinated indole derivatives are key intermediates in the synthesis of compounds with demonstrated or potential applications as anticancer, antimicrobial, and anti-inflammatory agents. researchgate.netontosight.ai

Lead Compound Identification and Optimization in Drug Discovery

In the realm of drug discovery, the process of identifying a "hit" compound from a large library and optimizing it into a "lead" candidate is a critical phase. This compound serves as an ideal starting point in this process due to its fluorinated indole scaffold, which is prevalent in many FDA-approved drugs. nih.gov

Design and Synthesis of Novel Bioactive Scaffolds

The indole nucleus is considered a privileged structure because it can interact with multiple biological targets with high affinity. mdpi.com By using this compound as a foundational scaffold, medicinal chemists can design and synthesize libraries of novel compounds to screen for biological activity. The amine handle allows for the systematic attachment of various side chains and functional groups, enabling a thorough exploration of the structure-activity relationship (SAR). This approach has been successfully used to develop potent inhibitors for various therapeutic targets, including kinases and other enzymes. For example, derivatives of fluorinated indoles have been investigated as inhibitors of HIV-1 attachment and as selective serotonin (B10506) reuptake inhibitors. researchgate.netsigmaaldrich.com

Strategies for Enhancing Bioavailability and Target Specificity

A major challenge in drug development is optimizing a molecule's ADME (absorption, distribution, metabolism, and excretion) properties. The fluorine atom in this compound plays a crucial role in this optimization process. tandfonline.combenthamscience.com Strategic fluorination can significantly enhance a drug candidate's metabolic stability, bioavailability, and target specificity. researchgate.net

Metabolic Stability: The carbon-fluorine bond is stronger than a carbon-hydrogen bond. Replacing a hydrogen atom with fluorine at a metabolically vulnerable site on the indole ring can block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life in the body. nih.govresearchgate.net

Bioavailability and Permeability: Fluorine is highly lipophilic, and its introduction can increase a molecule's ability to pass through cellular membranes, which is essential for oral bioavailability. nih.govnih.gov However, fluorination can also lower the pKa of nearby amine groups, which can influence solubility and absorption profiles. acs.org This modulation of physicochemical properties is a key strategy for optimizing drug delivery. drug-dev.comomicsonline.org

Target Specificity and Binding Affinity: The high electronegativity of fluorine can alter the electronic distribution of the indole ring, leading to more specific and potent interactions with the target protein. tandfonline.com Fluorine can participate in favorable electrostatic interactions, hydrogen bonds, and dipole-dipole interactions within a protein's binding pocket, enhancing the affinity and selectivity of the drug candidate. benthamscience.comnih.gov

Table 2: Impact of Fluorine Substitution on Drug Properties

| Property | Effect of Fluorination | Mechanism | Reference |

| Metabolic Stability | Increased | Blocks metabolic oxidation by P450 enzymes due to the high strength of the C-F bond. | tandfonline.comnih.gov |

| Bioavailability | Enhanced | Increases lipophilicity, which can improve membrane permeability and absorption. | researchgate.netnih.gov |

| Binding Affinity | Increased | Alters molecular conformation and electronic properties, leading to stronger interactions with the target protein. | tandfonline.combenthamscience.com |

| Target Specificity | Improved | Modifies electronic distribution, enabling more precise electrostatic and hydrogen-bonding interactions. | researchgate.net |

| pKa Modulation | Lowered | The electron-withdrawing nature of fluorine can decrease the basicity of nearby functional groups like amines. | acs.org |

Contribution to Understanding Fundamental Biological Mechanisms

Beyond its role in developing new drugs, this compound and its derivatives serve as valuable tools for chemical biology. These compounds can be used as molecular probes to investigate and understand fundamental biological processes. For example, the structural similarity of the indole core to the amino acid tryptophan allows fluorinated analogs to be used in studies of protein structure and function. ossila.comfrontiersin.org

By incorporating a fluorinated indole, researchers can utilize ¹⁹F NMR spectroscopy to study protein-protein interactions and conformational changes in a cellular environment, as the fluorine atom provides a unique spectroscopic handle with no background signal. ossila.com Furthermore, derivatives can be developed into fluorescent probes or sensors to visualize biological molecules or events, such as monitoring peptide-protein interactions or detecting specific anions. acs.orgnih.gov The development of such tools is essential for elucidating complex biological pathways and identifying new targets for therapeutic intervention.

Future Research Directions and Potential for New Therapeutic Modalities

The foundational role of the 6-fluoroindole scaffold in generating bioactive molecules has paved the way for extensive future research. The strategic placement of the fluorine atom at the 6-position of the indole ring provides a powerful tool for fine-tuning the electronic and metabolic properties of derivative compounds, opening up new avenues for therapeutic intervention across a range of diseases.

Current and future research is increasingly focused on leveraging the unique properties of this compound to design next-generation therapeutic agents with enhanced efficacy and specificity. Key areas of exploration include its application as a core fragment in the development of kinase inhibitors, agents targeting the central nervous system (CNS), and novel anti-infective and anti-cancer therapies.

Protein kinases represent a significant class of drug targets, and the indole nucleus is a well-established scaffold for the design of kinase inhibitors. The introduction of a fluorine atom can enhance binding affinity and selectivity. Future work will likely involve the synthesis of libraries of compounds derived from this compound to screen against a wide array of kinases implicated in cancer and inflammatory diseases. The goal is to develop highly potent and selective inhibitors with improved pharmacokinetic profiles.